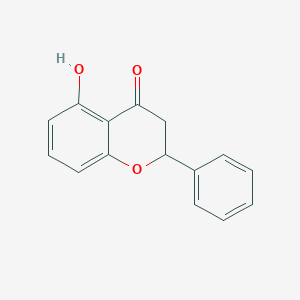
5-hydroxyflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxyflavanone is a naturally occurring flavonoid, a subclass of polyphenolic compounds found in various plants. It is known for its diverse biological activities and potential health benefits. The compound has a molecular formula of C15H12O3 and is characterized by a hydroxyl group attached to the flavanone structure. This compound is of significant interest due to its antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Hydroxyflavanone can be synthesized through various methods. One common approach involves the cyclization of 2’-hydroxychalcones. This process typically requires acidic or basic conditions to facilitate the intramolecular conjugate addition . Another method involves the use of palladium (II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones, which provides a more efficient and atom-economic route .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the stem bark of Garcinia malaccensis, using methanolic extraction followed by chromatographic techniques . This method ensures the isolation of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxyflavanone undergoes several types of chemical reactions, including:
Oxidation: Conversion to flavones through oxidative processes.
Reduction: Reduction of the carbonyl group to form dihydroflavonols.
Substitution: Hydroxylation and methoxylation reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidants such as iodine (I2) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Hydroxylation using hydroxylating agents and methoxylation using methylating agents.
Major Products:
Oxidation: Flavones.
Reduction: Dihydroflavonols.
Substitution: Hydroxylated and methoxylated flavanones.
Applications De Recherche Scientifique
Antioxidant Properties
5-Hydroxyflavanone exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. A study demonstrated its ability to reduce hemolysis in human erythrocytes induced by hydrogen peroxide, highlighting its potential as a protective agent against oxidative damage .
Table 1: Antioxidant Activity of this compound
| Concentration (μg/mL) | % Hemolysis Reduction |
|---|---|
| 50 | 30% |
| 100 | 50% |
| 200 | 70% |
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, effective against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) was determined to be relatively low, suggesting potent antibacterial activity .
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
| Bacillus subtilis | 200 |
DNA Binding and Protein Interaction
The interaction of this compound with DNA and proteins has been extensively studied. It forms stable complexes with lanthanide ions, which can bind to calf thymus DNA, indicating potential applications in cancer research and drug development .
Case Study: DNA Binding Affinity
In a fluorescence titration study, the binding constant (K_b) for the complex of this compound with DNA was found to be approximately 104, suggesting strong interaction and potential for therapeutic applications .
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound have been evaluated in animal models. It was observed that after oral administration, the compound is rapidly metabolized into glucuronides, indicating efficient absorption and metabolism . This property is essential for its potential use in therapeutic settings.
Table 3: Metabolic Pathways of this compound
| Administration Route | Major Metabolites | Time to Peak Concentration |
|---|---|---|
| Oral | Glucuronides | 1 hour |
| Intravenous | Parent compound | Immediate |
Therapeutic Potential in Cancer Treatment
Flavonoids, including this compound, have been investigated for their chemotherapeutic effects. They exhibit cytotoxic properties against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth .
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that this compound effectively inhibited the proliferation of breast cancer cells with an IC50 value of approximately 25μg/mL, showcasing its potential as an anticancer agent .
Mécanisme D'action
5-Hydroxyflavanone is compared with other hydroxyflavanones, such as:
- 2’-Hydroxyflavanone
- 4’-Hydroxyflavanone
- 6-Hydroxyflavanone
- 7-Hydroxyflavanone
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which influences its biological activity and chemical reactivity. For instance, it exhibits stronger antioxidant activity compared to some of its analogs .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
22701-17-3 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 |
Nom IUPAC |
5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2 |
SMILES |
C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3 |
Synonymes |
2,3-Dihydro-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















